molecular formula C6H8FNO3 B13508194 1-Acetyl-3-fluoro-3-azetidinecarboxylic acid

1-Acetyl-3-fluoro-3-azetidinecarboxylic acid

Cat. No.: B13508194
M. Wt: 161.13 g/mol
InChI Key: KRVSTFGNXXSJMH-UHFFFAOYSA-N
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Description

1-Acetyl-3-fluoroazetidine-3-carboxylic acid is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

The synthesis of 1-acetyl-3-fluoroazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as 2-(bromomethyl)acrylates.

    Introduction of the Fluoro Group:

    Acetylation: The final step involves the acetylation of the azetidine ring to obtain 1-acetyl-3-fluoroazetidine-3-carboxylic acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.

Chemical Reactions Analysis

1-Acetyl-3-fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorinating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Acetyl-3-fluoroazetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro group and the strained azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-Acetyl-3-fluoroazetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar compounds:

    3-Fluoroazetidine-3-carboxylic Acid: This compound lacks the acetyl group but shares the fluoro and azetidine moieties.

    Azetidine-3-carboxylic Acid: This compound lacks both the fluoro and acetyl groups.

Properties

Molecular Formula

C6H8FNO3

Molecular Weight

161.13 g/mol

IUPAC Name

1-acetyl-3-fluoroazetidine-3-carboxylic acid

InChI

InChI=1S/C6H8FNO3/c1-4(9)8-2-6(7,3-8)5(10)11/h2-3H2,1H3,(H,10,11)

InChI Key

KRVSTFGNXXSJMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(C(=O)O)F

Origin of Product

United States

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